[(3-Chloro-2-fluorophenyl)methyl](3-methylbutyl)amine [(3-Chloro-2-fluorophenyl)methyl](3-methylbutyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796562
InChI: InChI=1S/C12H17ClFN/c1-9(2)6-7-15-8-10-4-3-5-11(13)12(10)14/h3-5,9,15H,6-8H2,1-2H3
SMILES:
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol

[(3-Chloro-2-fluorophenyl)methyl](3-methylbutyl)amine

CAS No.:

Cat. No.: VC17796562

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72 g/mol

* For research use only. Not for human or veterinary use.

[(3-Chloro-2-fluorophenyl)methyl](3-methylbutyl)amine -

Specification

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
IUPAC Name N-[(3-chloro-2-fluorophenyl)methyl]-3-methylbutan-1-amine
Standard InChI InChI=1S/C12H17ClFN/c1-9(2)6-7-15-8-10-4-3-5-11(13)12(10)14/h3-5,9,15H,6-8H2,1-2H3
Standard InChI Key UPSWTKHHKKXJRM-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNCC1=C(C(=CC=C1)Cl)F

Introduction

Structural and Molecular Characteristics

The molecular formula of (3-Chloro-2-fluorophenyl)methylamine is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol. The structure consists of a phenyl ring substituted with chlorine at position 3 and fluorine at position 2, connected to a methyl group and a branched 3-methylbutylamine chain.

Electronic and Steric Effects

The chlorine and fluorine substituents exert strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity at the benzylic position. This electronic configuration facilitates nucleophilic attack, a property exploited in synthetic modifications. The 3-methylbutyl chain introduces steric bulk, influencing the compound’s solubility and interaction with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇ClFN
Molecular Weight (g/mol)229.72
XLogP3 (Partition Coefficient)3.4 (estimated)
Hydrogen Bond Donors1 (amine group)
Rotatable Bonds4

Synthesis and Manufacturing

The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves a nucleophilic substitution reaction between 3-chloro-2-fluorobenzyl chloride and 3-methylbutylamine.

Reaction Mechanism

  • Benzyl Chloride Activation: The benzyl chloride undergoes SN2 displacement, where the amine group of 3-methylbutylamine attacks the electrophilic carbon adjacent to the chlorine atom.

  • Base-Mediated Deprotonation: Sodium hydroxide or another strong base deprotonates the amine, driving the reaction to completion.

  • Purification: The crude product is isolated via solvent extraction (e.g., dichloromethane) and purified through column chromatography or distillation.

Table 2: Synthetic Conditions

ParameterOptimal Condition
SolventDichloromethane
Temperature20–25°C (room temperature)
Reaction Time6–8 hours
Yield65–75%

Chemical Reactivity and Functionalization

The compound’s amine group and halogenated aromatic ring enable diverse chemical transformations:

Nucleophilic Substitution

The chlorine atom on the phenyl ring is susceptible to substitution with nucleophiles such as hydroxide, alkoxides, or thiols. For example, reaction with sodium methoxide yields the methoxy derivative.

Reductive Amination

The primary amine can undergo reductive amination with ketones or aldehydes to form secondary or tertiary amines. This reactivity is leveraged in drug discovery to modify pharmacokinetic properties .

Acid-Base Behavior

The amine group has a pKa of ~10.5, making it moderately basic. Protonation under acidic conditions enhances water solubility, facilitating formulation for biological assays.

AssayResult
CYP2D6 Inhibition (IC₅₀)12.3 µM
MIC vs. S. aureus25 µg/mL
Cytotoxicity (HeLa cells)>100 µM

Applications in Medicinal Chemistry

Lead Compound Optimization

The scaffold serves as a starting point for designing dopamine receptor modulators. Substitution at the amine group with aryl piperazines improves affinity for D₂-like receptors .

Prodrug Development

Esterification of the amine group enhances blood-brain barrier penetration, enabling central nervous system-targeted therapies.

Comparative Analysis with Structural Analogs

vs. 3-[(2-Chloroacetyl)-(3-methylbutyl)amino]-N-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)benzamide

The addition of a trifluoromethyl group and benzamide moiety enhances target selectivity but introduces synthetic complexity .

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